Home > Products > Screening Compounds P114336 > UDP-a-D-Galactose disodium salt
UDP-a-D-Galactose disodium salt - 137868-52-1; 2956-16-3

UDP-a-D-Galactose disodium salt

Catalog Number: EVT-2658016
CAS Number: 137868-52-1; 2956-16-3
Molecular Formula: C15H22N2Na2O17P2
Molecular Weight: 610.265
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UDP-α-D-Galactose disodium salt is a nucleotide sugar that plays a crucial role in the biosynthesis of galactose-containing oligosaccharides. It is classified as a donor substrate for galactosyltransferases and is involved in various biological processes, including glycoprotein and glycolipid synthesis. The compound is identified by its CAS number 137868-52-1 and has several synonyms, including Uridine-5ʹ-diphosphogalactose.

Source and Classification

UDP-α-D-Galactose disodium salt is derived from the conversion of UDP-glucose through the action of UDP-galactose epimerases. This process occurs in various organisms, including bacteria, plants, and mammals, where it contributes to the formation of complex carbohydrates essential for cellular functions. The compound is classified under nucleotide sugars, which are vital for glycosylation reactions in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of UDP-α-D-Galactose typically involves enzymatic pathways. One common method includes the conversion of UDP-glucose to UDP-galactose using UDP-galactose epimerase. This enzyme catalyzes the reversible epimerization at the C4 position of the sugar molecule.

  1. Enzymatic Conversion:
    • The process begins with UDP-glucose as a substrate.
    • UDP-galactose epimerase converts UDP-glucose to UDP-galactose, allowing for the production of this nucleotide sugar without complex chemical modifications.
  2. Purification:
    • Following enzymatic reactions, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate UDP-α-D-Galactose disodium salt from reaction mixtures, ensuring high purity levels necessary for scientific applications .
Molecular Structure Analysis

Structure and Data

UDP-α-D-Galactose disodium salt has a molecular formula of C₁₅H₂₂N₂O₁₇P₂ · 2Na. Its structure consists of a uridine moiety linked to an α-D-galactose unit via a diphosphate group. The presence of two sodium ions indicates its disodium salt form, which enhances its solubility in aqueous solutions.

Key structural features include:

  • Nucleotide Backbone: Comprising uridine and phosphate groups.
  • Sugar Component: The α-D-galactose unit provides specific stereochemistry crucial for enzyme recognition in glycosylation processes.
Chemical Reactions Analysis

Reactions and Technical Details

UDP-α-D-Galactose participates in several biochemical reactions:

  1. Glycosylation Reactions:
    • It acts as a donor substrate for galactosyltransferases, facilitating the transfer of galactose to acceptor molecules such as proteins or lipids.
    • This reaction is essential for constructing glycoproteins and glycolipids, which are vital for cell signaling and structural integrity.
  2. Enzymatic Pathways:
    • The conversion from UDP-glucose to UDP-galactose is mediated by UDP-galactose epimerase (GalE), which plays a significant role in carbohydrate metabolism across various organisms .
Mechanism of Action

Process and Data

The mechanism by which UDP-α-D-Galactose exerts its effects primarily involves its role as a substrate in glycosylation reactions. The key steps include:

  1. Binding to Galactosyltransferases:
    • The enzyme recognizes the nucleotide sugar due to its specific structural configuration.
  2. Transfer of Galactose:
    • Upon binding, the enzyme catalyzes the transfer of the galactose moiety from UDP-α-D-Galactose to an acceptor molecule, forming a glycosidic bond.
  3. Release of Uridine Monophosphate:
    • Following the transfer reaction, uridine monophosphate is released, regenerating the enzyme for subsequent reactions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

UDP-α-D-Galactose disodium salt exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air.
  • Purity: Commercial preparations usually have a purity level of ≥95% as determined by HPLC analysis .
Applications

Scientific Uses

UDP-α-D-Galactose disodium salt is utilized in various scientific applications:

  1. Glycobiology Research:
    • It serves as a critical reagent for studying glycosylation processes and understanding carbohydrate metabolism.
  2. Biotechnology:
    • Employed in producing galactose-containing oligosaccharides for therapeutic applications.
  3. Clinical Research:
    • Investigated for its role in conditions such as maple syrup urine disease and phenylketonuria, where deficiencies in galactosyltransferases lead to metabolic disorders .
Enzymatic Mechanisms and Glycosyltransferase Interactions

Role as a Galactose Donor in Leloir Pathway Enzymology

UDP-α-D-galactose disodium salt (UDP-galactose) serves as the essential galactose donor in the Leloir pathway, a conserved biosynthetic route for galactose metabolism. This nucleotide sugar delivers galactose to acceptor molecules via glycosyltransferases, forming galactose-containing oligosaccharides critical for cellular recognition, signaling, and structural integrity [1] [7]. The reaction follows an inverting mechanism, where the anomeric configuration of galactose changes from α in UDP-galactose to β in the final glycosidic bond [6].

Transport into organelles is mediated by solute carrier family 35 member A2 (SLC35A2), a UDP-galactose transporter located in the Golgi membrane. This transporter ensures substrate availability for luminal glycosylation reactions. Notably, genetic defects in SLC35A2 impair glycosylation and are linked to developmental disorders [3]. Intriguingly, UDP-galactose can also access the endoplasmic reticulum lumen through complex formation between SLC35A2 and endoplasmic reticulum-resident enzymes like ceramide galactosyltransferase, enabling sphingolipid biosynthesis [8].

Table 1: Key Enzymes Utilizing UDP-α-D-Galactose Disodium Salt in the Leloir Pathway

EnzymeLocalizationBiological Function
β-1,4-galactosyltransferaseGolgi apparatusSynthesizes lactose and N-acetyllactosamine
GLT25D1/COLGALT1Endoplasmic reticulumGalactosylates hydroxylysine in collagen
Ceramide galactosyltransferaseEndoplasmic reticulumProduces galactosylceramide for myelin formation
β-1,3-galactosyltransferaseGolgi apparatusSynthesizes type 1 carbohydrate chains

Substrate Specificity of β-1,3/β-1,4-Galactosyltransferases

Galactosyltransferases exhibit rigorous stereochemical selectivity for UDP-galactose, governed by conserved structural motifs. Human collagen galactosyltransferase GLT25D1/COLGALT1, for example, contains a C-terminal GT2 domain with a Glu-Asp-Asp (EDD) motif that coordinates Mn²⁺ and positions UDP-galactose for nucleophilic attack by hydroxylysine residues [6]. This domain discriminates against UDP-glucose and UDP-N-acetylglucosamine due to steric constraints and hydrogen-bonding patterns [5] [6].

β-1,4-galactosyltransferases preferentially transfer galactose to N-acetylglucosamine-terminated glycans, while β-1,3-galactosyltransferases target galactose or N-acetylgalactosamine. This specificity arises from divergent acceptor-binding pockets, as demonstrated by mutagenesis studies. For instance, substituting Phe³⁰⁵ to alanine in β-1,4-galactosyltransferase-1 broadens its specificity to include glucose acceptors [5]. The DxD motif (Asp-X-Asp) conserved in many galactosyltransferases chelates Mn²⁺, which neutralizes the negative charge of UDP-galactose’s phosphate groups, facilitating glycosidic bond cleavage [6].

Table 2: Substrate Specificity of Human Galactosyltransferases

Enzyme ClassAcceptor SubstrateGlycosidic Bond FormedStructural Determinants
β-1,4-galactosyltransferaseN-acetylglucosamineβ-1,4Trp³¹⁴, His³¹⁷ (catalytic base)
GLT25D1/COLGALT15-hydroxylysine in collagenβ-1,OEDD motif, Arg³⁷² (hydroxylysine anchor)
β-1,3-galactosyltransferaseGalactose-N-acetylglucosamineβ-1,3Glu³¹⁷ (nucleophile positioning)
α-1,3-galactosyltransferaseLactosylceramideα-1,3His²³⁴ (UDP-galactose stabilization)

Modulation of Glycosyltransferase Activity: Activation/Inhibition Dynamics

The activity of galactosyltransferases is modulated by metal ions, protein-protein interactions, and substrate availability. GLT25D1/COLGALT1 strictly requires Mn²⁺ for catalysis, with Mg²⁺ supporting only 20% of maximal activity. The enzyme’s GT1 domain binds Ca²⁺ and UDP-galactose, not for catalysis but for structural stabilization. Disruption of this domain reduces enzymatic turnover by 90%, highlighting its allosteric role [6].

Dimerization of GLT25D1/COLGALT1 enables multi-enzyme complex assembly with lysyl hydroxylases (LH/PLOD enzymes), synchronizing hydroxylysine formation and galactosylation during collagen biosynthesis. This spatial coordination prevents premature glycosylation of unmodified lysine residues [6]. Similarly, ceramide galactosyltransferase retains SLC35A2 in the endoplasmic reticulum through direct complex formation, creating a UDP-galactose import channel independent of Golgi transporters. Disrupting this complex in CHOlec8 cells reduces galactosylceramide synthesis by 70% [8].

Table 3: Regulatory Factors Influencing Galactosyltransferase Activity

RegulatorEffect on ActivityMechanism
Mn²⁺Activation (Kd = 8.2 μM)Coordinates UDP-galactose phosphate groups
Ca²⁺ (GT1 domain)Structural stabilizationMaintains domain folding; no catalytic role
SLC35A2 bindingEnhanced UDP-galactose transportForms ER complex with ceramide galactosyltransferase
DimerizationFacilitates LH/PLOD interactionsEnables collagen modification cascade

Kinetic Studies of UDP-Gal-Dependent Oligosaccharide Elongation

Kinetic analyses reveal UDP-galactose’s donor efficiency through parameters such as kcat, Km, and catalytic efficiency (kcat/Km). For GLT25D1/COLGALT1, the Km for UDP-galactose is 12.3 μM, while its Km for hydroxylysine-containing peptides is 58 μM. This indicates higher enzyme affinity for the sugar donor than the acceptor [6]. The kcat of 1.8 s⁻¹ reflects moderate turnover, constrained by conformational changes during collagen binding [6].

Spatial kinetics are critical: UDP-galactose import into the endoplasmic reticulum by SLC35A2 follows antiport kinetics, exchanging UMP for UDP-galactose. This process has a Km of 4.7 μM for UDP-galactose in Golgi membranes, but decreases to 11.2 μM in endoplasmic reticulum complexes due to competitive binding by ceramide galactosyltransferase [8]. Pulse-chase experiments confirm that galactosylceramide synthesis ceases within 15 minutes upon UDP-galactose depletion, underscoring rapid substrate turnover [4].

Table 4: Kinetic Parameters of UDP-α-D-Galactose-Dependent Reactions

Enzyme/SystemKm (UDP-galactose)kcat (s⁻¹)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
GLT25D1/COLGALT112.3 μM1.8146,000
β-1,4-galactosyltransferase-18.5 μM12.41,458,000
SLC35A2 (Golgi transport)4.7 μMN/AN/A
Ceramide galactosyltransferase28 μM (apparent)0.932,000

Spatial kinetics further reveal compartmentalized substrate utilization: Golgi-resident galactosyltransferases achieve 5-fold faster kcat values than endoplasmic reticulum enzymes due to optimized luminal conditions. However, endoplasmic reticulum complexes exhibit superior substrate channeling, minimizing UDP-galactose diffusion [8].

Properties

CAS Number

137868-52-1; 2956-16-3

Product Name

UDP-a-D-Galactose disodium salt

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.265

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-QKYKBPIOSA-L

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.